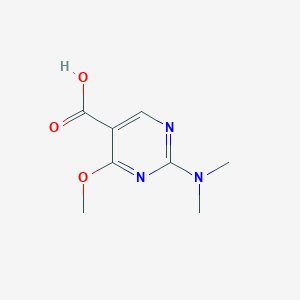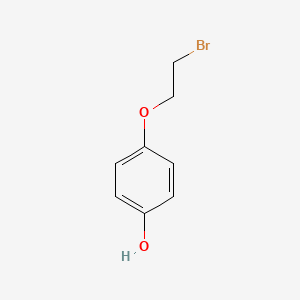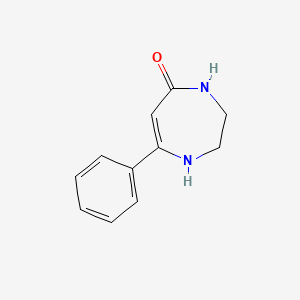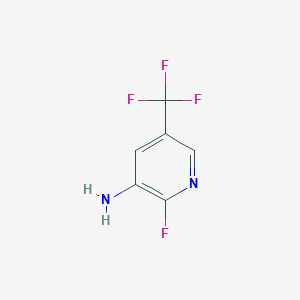
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in these compounds often imparts unique physical and chemical properties, making them valuable for different synthetic applications.
Synthesis Analysis
The synthesis of fluorinated pyridines can be achieved through various methods. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, leading to complexation with FeCl2 and the formation of a high-spin complex . Another approach involves the regioexhaustive substitution of 2-fluoropyridine and its difluorinated analogs, allowing for the selective functionalization at each vacant position . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with a 3-trifluoromethyl group, involves a tandem C-F bond cleavage protocol .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic distribution of the molecule. For example, the F3TPAFe(II)Cl2 complex exhibits a trigonal bipyramidal iron center due to the steric hindrance provided by the three fluorine substituents . The molecular structure of these compounds is crucial as it can affect their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer, demonstrating the reactivity of such complexes towards oxygen . Selective fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved using Selectfluor, water, and chloroform under mild conditions, leading to high regioselectivities . These reactions highlight the versatility of fluorinated pyridines in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine and related compounds are influenced by the presence of fluorine atoms. Fluorinated pyridines often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in soluble fluoro-polyimides derived from related fluorinated aromatic diamines . The electron-withdrawing nature of the fluorine atoms can also affect the acidity and basicity of the pyridine nitrogen, potentially leading to interesting solvatochromic and proton-sensing behaviors .
Scientific Research Applications
Synthesis Techniques
Researchers have developed novel strategies for synthesizing poly-substituted pyridines, including derivatives of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine. One approach involves a tandem C-F bond cleavage protocol, enabling the synthesis of 2,6-disubstituted 4-amino pyridines through a domino process in high yields without the need for noble metals (Chen et al., 2010). Another method introduced is a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, highlighting the versatility and modular nature of these synthesis routes (Song et al., 2016).
Catalytic Applications
In the realm of catalysis, the compound has been utilized in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions. This process employs an amide base generated in situ from CsF and N(TMS)3, demonstrating the compound's role in facilitating reactions at the 4-position of pyridine substrates with various aldehydes, including arylaldehydes and cyclohexanecarboxaldehyde (Shigeno et al., 2019).
Fluorination Methods
Significant advancements have been made in fluorination techniques using 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine. A mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes has been developed. This method employs silver difluoride and proceeds rapidly at room temperature, enabling access to fluorinated derivatives of medicinally important compounds (Fier & Hartwig, 2013).
Imaging Applications
In medical imaging, fluorine-18 labeled compounds derived from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine have been developed for positron emission tomography (PET) imaging of neurofibrillary tangles, showcasing the compound's utility in the synthesis of radiopharmaceuticals for detecting aggregated tau protein in the human brain (Collier et al., 2017).
Future Directions
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVVVPWXVZZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

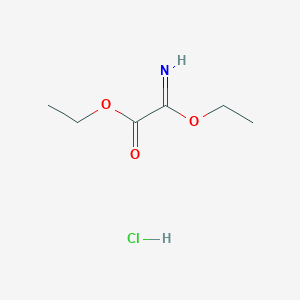
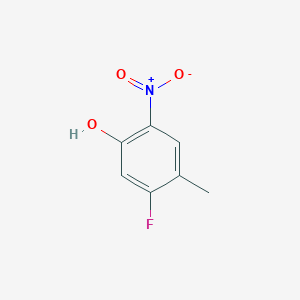
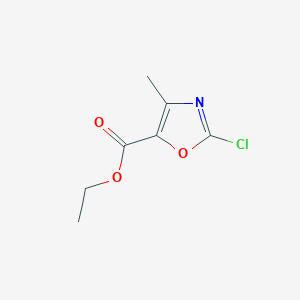
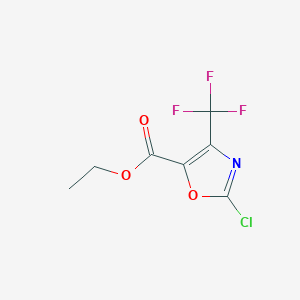
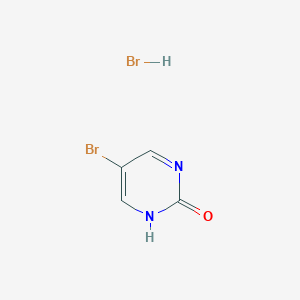

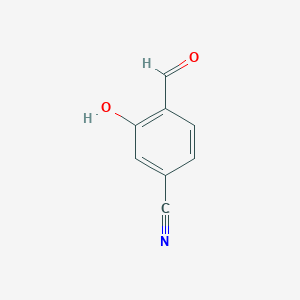
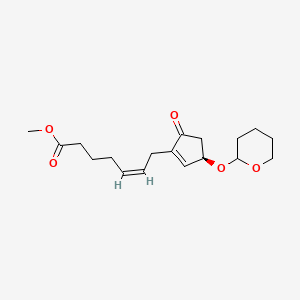
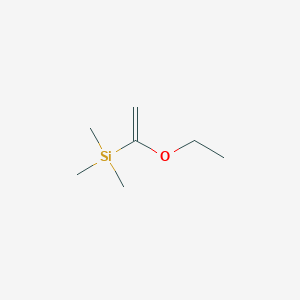
![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
